Ethyl [2-(3-chlorophenyl)]hydrazide oxalate
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Overview
Description
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE is an organic compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of an ethyl ester group, a hydrazinecarboxyl group, and a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE typically involves the reaction of ethyl formate with 3-chlorophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Ethyl formate} + \text{3-chlorophenylhydrazine} \rightarrow \text{ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE} ]
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the product.
Industrial Production Methods
In an industrial setting, the production of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE may involve the use of larger reactors and more efficient mixing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where the 3-chlorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in a variety of substituted phenylhydrazine derivatives.
Scientific Research Applications
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE can be compared with other similar compounds, such as:
3-Chlorophenylhydrazine: A precursor in the synthesis of the compound.
Ethyl formate: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazinecarboxyl groups.
The uniqueness of ETHYL [N’-(3-CHLOROPHENYL)HYDRAZINECARBONYL]FORMATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
40589-87-5 |
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Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
ethyl 2-[2-(3-chlorophenyl)hydrazinyl]-2-oxoacetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(15)9(14)13-12-8-5-3-4-7(11)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
InChI Key |
SWBRFYFYHKBJJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NNC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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